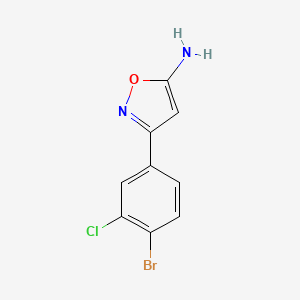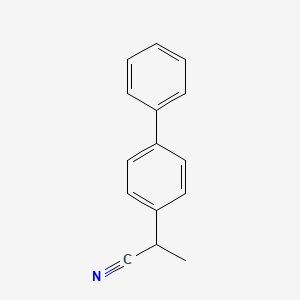
(1-Bromocyclopropyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Bromocyclopropyl)trimethylsilane is an organosilicon compound with the molecular formula C6H13BrSi It is characterized by a cyclopropyl ring bonded to a bromine atom and a trimethylsilane group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromocyclopropyl)trimethylsilane typically involves the reaction of cyclopropyl bromide with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The general reaction scheme is as follows:
Cyclopropyl bromide+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(1-Bromocyclopropyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Reduction Reactions: The compound can be reduced to form cyclopropyltrimethylsilane.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropyltrimethylsilane oxide.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst such as molybdenum oxide.
Major Products Formed
Substitution: Cyclopropyltrimethylsilane derivatives.
Reduction: Cyclopropyltrimethylsilane.
Oxidation: Cyclopropyltrimethylsilane oxide.
科学研究应用
(1-Bromocyclopropyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropyl-containing compounds.
Biology: The compound can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.
Industry: Used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of (1-Bromocyclopropyl)trimethylsilane involves its reactivity with various nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the cyclopropyl ring to participate in substitution and addition reactions. The trimethylsilane group can stabilize reaction intermediates, facilitating the formation of desired products.
相似化合物的比较
Similar Compounds
Cyclopropyltrimethylsilane: Lacks the bromine atom, making it less reactive in substitution reactions.
(1-Chlorocyclopropyl)trimethylsilane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
(1-Iodocyclopropyl)trimethylsilane: Contains an iodine atom, which is a better leaving group than bromine, resulting in higher reactivity.
Uniqueness
(1-Bromocyclopropyl)trimethylsilane is unique due to the presence of both a cyclopropyl ring and a bromine atom, which confer distinct reactivity patterns. The trimethylsilane group further enhances its stability and utility in various chemical reactions.
属性
分子式 |
C6H13BrSi |
|---|---|
分子量 |
193.16 g/mol |
IUPAC 名称 |
(1-bromocyclopropyl)-trimethylsilane |
InChI |
InChI=1S/C6H13BrSi/c1-8(2,3)6(7)4-5-6/h4-5H2,1-3H3 |
InChI 键 |
CXFXQUNLEMRSLD-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1(CC1)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



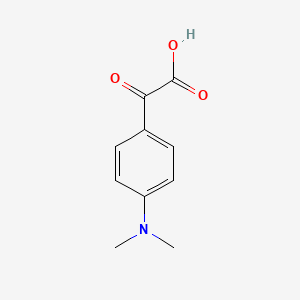

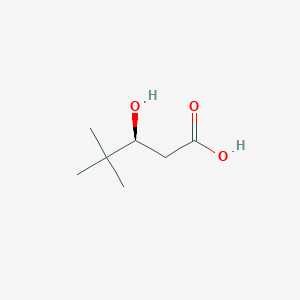
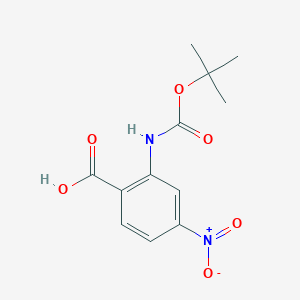
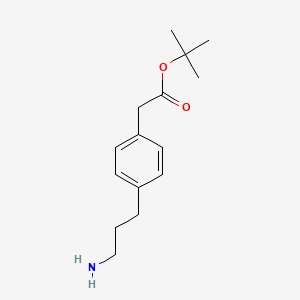
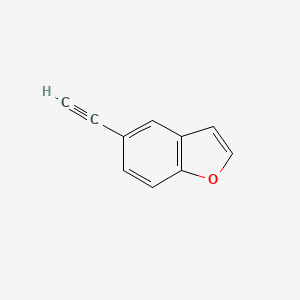
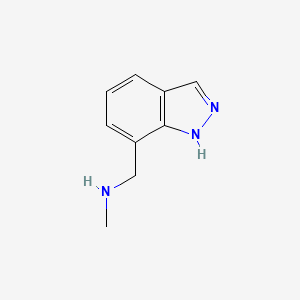
![8-Oxabicyclo[3.2.1]octan-2-amine](/img/structure/B13536260.png)
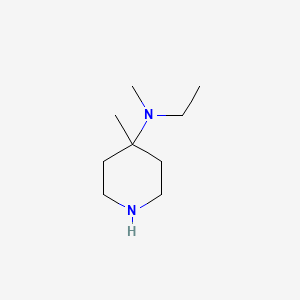
![N-tert-butyl-N-[(1r,4r)-4-(2-oxopropyl)cyclohexyl]carbamate](/img/structure/B13536264.png)

